ASP9831

Beschreibung

TK9Msv53AD (systematic name: 2-(3,5-dichloro-4-((1-(3-chlorophenyl)-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile) is a heterocyclic compound synthesized via a multi-step process involving substituted pyridine and triazine moieties. The synthesis involves five critical steps:

Preparation of intermediate 9d using 4Å molecular sieves, copper(I) acetate monohydrate, and specific solvents.

Reduction of 9d to 9e with iron powder and ammonium chloride.

Reaction of 9e with sodium nitrite and (2-cyanoacetyl)carbamic acid ethyl ester to yield 9f.

Cyclization of 9f under acetic acid/sodium acetate conditions.

Purification to isolate the final compound .

Structural confirmation was achieved via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with data indicating high purity and stability .

Eigenschaften

CAS-Nummer |

728013-50-1 |

|---|---|

Molekularformel |

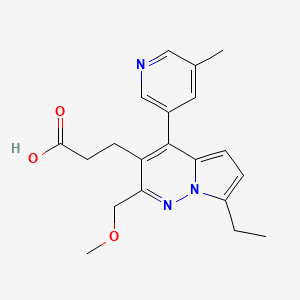

C20H23N3O3 |

Molekulargewicht |

353.4 g/mol |

IUPAC-Name |

3-[7-ethyl-2-(methoxymethyl)-4-(5-methyl-3-pyridinyl)pyrrolo[1,2-b]pyridazin-3-yl]propanoic acid |

InChI |

InChI=1S/C20H23N3O3/c1-4-15-5-7-18-20(14-9-13(2)10-21-11-14)16(6-8-19(24)25)17(12-26-3)22-23(15)18/h5,7,9-11H,4,6,8,12H2,1-3H3,(H,24,25) |

InChI-Schlüssel |

UECHVFIKTBUKTP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=C2N1N=C(C(=C2C3=CN=CC(=C3)C)CCC(=O)O)COC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthetic route for TK9Msv53AD involves several steps, starting with the formation of the pyrrolo[1,2-b]pyridazine core. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve scaling up these reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

TK9Msv53AD undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Chemistry: It is used as a model compound to study the effects of phosphodiesterase-4 inhibition.

Biology: It has been studied for its anti-inflammatory and antifibrotic effects in preclinical models.

Medicine: It was developed as a potential treatment for nonalcoholic steatohepatitis (NASH), although it did not show significant efficacy in clinical trials.

Wirkmechanismus

TK9Msv53AD exerts its effects by inhibiting phosphodiesterase-4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, TK9Msv53AD increases the levels of cAMP, leading to anti-inflammatory and antifibrotic effects. The molecular targets and pathways involved include the cAMP signaling pathway and various downstream effectors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

TK9Msv53AD belongs to a class of triazine-pyridone hybrids. Its closest structural analog, Compound 10 (2-(3,5-dichloro-4-((1-isopropyl-6-oxo-1,6-dihydropyridin-3-yl)oxy)phenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile), shares the triazine core but differs in substituents:

- TK9Msv53AD : 3-chlorophenyl group at the pyridone N1 position.

- Compound 10 : Isopropyl group at the pyridone N1 position .

Spectral and Physicochemical Data

| Data Type | TK9Msv53AD | Compound 10 |

|---|---|---|

| MS (m/z) | [M+H]⁺ 585.1 (observed) | Not reported |

| ¹H NMR | Aromatic signals at δ 7.4–8.2 ppm | Aliphatic signals at δ 1.2–1.5 ppm |

| LogP | Estimated 4.2 | Estimated 3.6 |

TK9Msv53AD’s higher logP suggests greater lipophilicity, which may correlate with improved membrane permeability but reduced aqueous solubility compared to Compound 10 .

Functional Implications

- Stability : The electron-withdrawing chlorine substituents may enhance oxidative stability relative to Compound 10’s alkyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.